6-Bromo-N-isopropyl-3-nitropyridin-2-amine
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Overview
Description
6-Bromo-N-isopropyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C8H10BrN3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-isopropyl-3-nitropyridin-2-amine typically involves the bromination of N-isopropyl-3-nitropyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-isopropyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Reduction Reactions: Formation of 6-Bromo-N-isopropyl-3-aminopyridin-2-amine.
Coupling Reactions: Formation of biaryl or vinyl-pyridine derivatives.
Scientific Research Applications
6-Bromo-N-isopropyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-N-isopropyl-3-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitropyridine: A similar pyridine derivative with bromine and nitro groups at different positions.
2-Amino-5-bromo-3-nitropyridine: Another pyridine derivative with an amino group instead of an isopropyl group
Uniqueness
6-Bromo-N-isopropyl-3-nitropyridin-2-amine is unique due to the presence of both the isopropyl and nitro groups on the pyridine ring, which can influence its reactivity and biological activity. The specific positioning of these groups can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-3-nitro-N-propan-2-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-5(2)10-8-6(12(13)14)3-4-7(9)11-8/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQORKFJRMZQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=N1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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